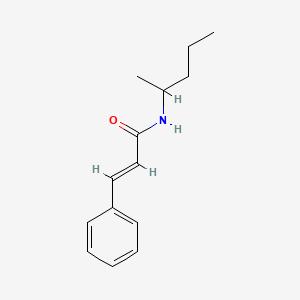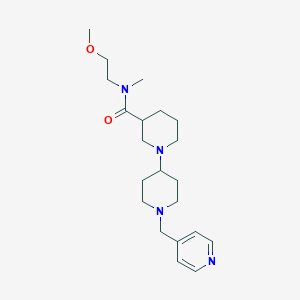
1-(2-methylbenzoyl)-4-(phenylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylbenzoyl)-4-(phenylsulfonyl)piperazine is a chemical compound that has gained significant attention in scientific research. It is a piperazine derivative that has been synthesized through various methods and has shown potential in various applications.
Mécanisme D'action
The mechanism of action of 1-(2-methylbenzoyl)-4-(phenylsulfonyl)piperazine is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes such as acetylcholinesterase and monoamine oxidase. This inhibition leads to an increase in the levels of neurotransmitters in the brain, which can improve cognitive function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. In addition, it has been found to improve cognitive function and memory retention.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-methylbenzoyl)-4-(phenylsulfonyl)piperazine in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be used in various applications. However, one of the limitations is its high cost, which can limit its use in certain experiments.
Orientations Futures
There are various future directions for 1-(2-methylbenzoyl)-4-(phenylsulfonyl)piperazine. One direction is to further study its potential in the treatment of neurological disorders. Another direction is to investigate its potential in the development of new anticancer and antimicrobial agents. Additionally, further research can be conducted to understand its mechanism of action and to optimize its synthesis method for more cost-effective production.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications. Its synthesis method is relatively easy, and it has been found to have various biochemical and physiological effects. Although it has some limitations, its future directions are promising, and further research can lead to the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-(2-methylbenzoyl)-4-(phenylsulfonyl)piperazine has been achieved through various methods. One of the most common methods is the reaction of 1-(2-methylbenzoyl)piperazine with phenylsulfonyl chloride in the presence of a base. The reaction yields this compound as a white solid with a high yield.
Applications De Recherche Scientifique
1-(2-methylbenzoyl)-4-(phenylsulfonyl)piperazine has been extensively studied for its potential in various scientific research applications. It has been found to have anticancer, antiviral, and antimicrobial properties. In addition, it has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-15-7-5-6-10-17(15)18(21)19-11-13-20(14-12-19)24(22,23)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTXVGNAWPUBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5325733.png)
![1,6-dimethyl-N-[1-(4-methyl-2-pyridinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5325741.png)
![ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B5325749.png)
![{4-[2-(4-bromophenyl)-2-oxoethyl]-1-piperazinyl}acetonitrile](/img/structure/B5325766.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B5325771.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5325774.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5325779.png)

![3-(4-methylphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5325791.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5325798.png)
![N,N-diethyl-3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]-2-propen-1-amine oxalate](/img/structure/B5325800.png)
![2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}-2-oxoethanol](/img/structure/B5325817.png)
